molecular formula C9H7N3O2 B11960168 6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile CAS No. 5512-95-8

6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Cat. No.: B11960168
CAS No.: 5512-95-8
M. Wt: 189.17 g/mol
InChI Key: FOMVWDRGKOOUGP-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₇N₃O₂ Structure: A bicyclo[3.1.0]hexane core featuring two nitrile groups (‑C≡N), two ketone oxygen atoms (C=O), and two methyl substituents at the 6,6-positions. The SMILES notation is CC1(C2(C1(C(=O)NC2=O)C#N)C#N)C . Physical Properties:

  • Density: 1.44 g/cm³
  • Melting Point: 246.7°C
  • Boiling Point: 484.3°C at 760 mmHg
  • Vapor Pressure: 1.56×10⁻⁹ mmHg at 25°C .

Properties

CAS No.

5512-95-8

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

InChI

InChI=1S/C9H7N3O2/c1-7(2)8(3-10)5(13)12-6(14)9(7,8)4-11/h1-2H3,(H,12,13,14)

InChI Key

FOMVWDRGKOOUGP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C1(C(=O)NC2=O)C#N)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves multiple steps. One common method includes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and pharmaceuticals. the synthetic route mentioned above can be scaled up for industrial purposes, with careful optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that facilitates the formation of active pharmaceutical ingredients. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (Da) Key Properties/Applications References
6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile C₉H₇N₃O₂ 6,6-dimethyl; 1,5-dicarbonitrile 189.17 High thermal stability; rare chemical
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile C₁₀H₉N₃O₂ Additional methyl at 3-position 203.20 Increased steric hindrance; unstudied applications
2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile C₁₃H₇N₃O₂ Phenyl substituent at 6-position 237.21 Enhanced lipophilicity; potential agrochemical use
6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile C₁₁H₁₄N₂O₂S₂ Sulfinyl group; thiophene ring 270.37 Higher polarity; pharmaceutical interest
Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) C₁₃H₁₁Cl₂NO₃ Dichlorophenyl substituent; dione groups 284.14 Commercial fungicide

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Stability
  • Phenyl vs. Methyl : The phenyl group in the C₁₃H₇N₃O₂ analog increases molecular weight and lipophilicity, likely improving membrane permeability in biological systems . This contrasts with the parent compound’s lower logP (predicted ~1.5), suggesting divergent applications in agrochemical vs. pharmaceutical contexts.
Thermal and Chemical Stability
  • The parent compound exhibits a high boiling point (484.3°C), attributed to strong intramolecular hydrogen bonding between the amide and carbonyl groups . In contrast, the sulfinyl/thiophene derivative (C₁₁H₁₄N₂O₂S₂) may decompose at lower temperatures due to sulfur-oxygen bond instability .
Commercial and Research Relevance
  • Procymidone : A commercially successful fungicide, highlighting how structural modifications (e.g., dichlorophenyl groups) can confer bioactivity absent in the parent compound .

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